molecular formula C20H34O B074376 Hydroabietylalcohol CAS No. 1333-89-7

Hydroabietylalcohol

Cat. No.: B074376
CAS No.: 1333-89-7
M. Wt: 292.5 g/mol
InChI Key: FLMIYUXOBAUKJM-GDFXLJFKSA-N
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Description

Introduction to Hydroabietylalcohol Research

Historical Development of this compound Research

Early Discovery and Documentation in Scientific Literature

The earliest documented scientific investigation of this compound emerged in the mid-20th century, with Hercules Powder Company initiating commercial production in 1947 at their Burlington, New Jersey facility. This marked the beginning of systematic research into rosin derivatives, with this compound being described as "a viscous liquid at room temperature, colorless, tacky, and in contrast to the more commonly used alcohols is not miscible with water". The initial commercial product demonstrated remarkable complexity, comprising approximately 25% dihydroabietyl alcohol, 45% tetrahydroabietyl alcohol, and 30% dehydroabietyl alcohol.

Early research documentation established this compound as "the most resistant of all rosin derivatives to discoloration and to the effects of light and air". This foundational characterization prompted subsequent investigations into its unique chemical properties and potential applications across various industries. The compound's derivation from wood rosin through hydrogenation processes became a central focus of early research efforts, establishing the theoretical foundation for understanding its enhanced stability compared to non-hydrogenated rosin derivatives.

The scientific community's initial interest was largely driven by industrial applications, particularly in adhesives, sealants, and plasticizer technologies. Early research methodologies focused primarily on empirical observation and practical application testing, reflecting the applied science approach characteristic of mid-20th century chemical research.

Evolution of Research Methodology

Research methodologies in this compound investigation have undergone significant transformation since the initial commercial development. Early studies relied heavily on physical property characterization and basic chemical reactivity testing. The evolution toward more sophisticated analytical techniques became evident through the development of comprehensive characterization protocols incorporating multiple analytical approaches.

Contemporary research methodologies now employ advanced spectroscopic techniques including Fourier Transform Infrared spectroscopy for functional group analysis, Gas Chromatography-Mass Spectrometry for compositional analysis, and Nuclear Magnetic Resonance spectroscopy for structural elucidation. These methodological advances have enabled researchers to identify specific isomeric compositions and quantify the relative proportions of different hydroabietyl alcohol variants within commercial preparations.

The integration of computational chemistry approaches has further enhanced research capabilities, allowing for theoretical modeling of molecular interactions and prediction of chemical behavior. Modern research protocols emphasize standardized testing procedures, including patch testing methodologies for dermatological applications and standardized solubility assessments for industrial formulations.

Key Research Milestones and Paradigm Shifts

Several critical milestones have shaped this compound research trajectory. The 1947 commercial launch represented the first major milestone, establishing the compound's industrial viability and initiating systematic research efforts. A significant paradigm shift occurred with the recognition of this compound's potential as a dermatological sensitizer, fundamentally altering research focus toward safety evaluation and regulatory compliance.

The establishment of International Fragrance Association standards in 2004 marked another crucial milestone, resulting in the prohibition of this compound in fragrance applications due to dermal sensitization concerns. This regulatory development catalyzed research into alternative applications and drove investigations into structure-activity relationships governing sensitization potential.

Recent research milestones include the development of advanced synthesis methodologies for hydroabietyl derivatives and the identification of novel applications in biological adhesives and medical device coatings. These developments represent a shift from traditional industrial applications toward specialized biomedical and advanced materials research.

Significance in Academic and Scientific Discourse

Citation Analysis and Research Impact

Academic literature analysis reveals substantial research activity surrounding this compound across multiple disciplines. Patent literature demonstrates significant industrial research investment, with numerous applications filed for this compound derivatives and related rosin-based compounds. The compound appears in academic publications spanning chemistry, materials science, dermatology, and environmental science disciplines.

Research impact assessment indicates particular strength in materials science applications, where this compound serves as a model compound for understanding plasticizer behavior and tackifier mechanisms. Dermatological research has generated significant academic interest, particularly regarding contact sensitization mechanisms and allergenic potential assessment. Clinical studies involving patch testing protocols have contributed substantially to the understanding of rosin derivative allergenicity.

Cross-citation patterns reveal interdisciplinary research connections, with materials science publications frequently referenced in dermatological studies and vice versa. This cross-pollination of research findings has enhanced understanding of structure-function relationships and contributed to the development of safer alternative compounds.

Cross-disciplinary Research Influence

This compound research demonstrates remarkable cross-disciplinary influence, bridging traditional boundaries between chemistry, materials science, biology, and medicine. Chemical research has established fundamental understanding of synthesis pathways, structural characterization, and reactivity patterns, providing the foundation for applications research in other disciplines.

Materials science investigations have leveraged this chemical knowledge to develop novel applications in adhesives, coatings, and polymer systems. The compound's unique combination of tackiness, stability, and organic solvent solubility has made it a valuable model system for understanding plasticizer-polymer interactions and film formation mechanisms.

Biological and medical research has drawn upon both chemical and materials science findings to investigate biocompatibility, sensitization potential, and therapeutic applications. Dermatological studies have utilized chemical characterization data to understand allergenicity mechanisms, while biomedical research has explored applications in drug delivery systems and medical adhesives.

Comparative Research Standing Among Rosin Derivatives

Within the broader category of rosin derivatives, this compound occupies a unique research position due to its distinctive properties and application profile. Comparative studies with other rosin derivatives including abietic acid, rosin esters, and other hydrogenated rosin products reveal this compound's superior oxidation resistance and color stability.

Research intensity measurements suggest this compound receives proportionally greater attention than many other rosin derivatives, likely due to its commercial significance and regulatory considerations. The compound serves as a benchmark for evaluating other rosin-derived alcohols and frequently appears in comparative studies assessing relative performance characteristics.

Table 1: Comparative Research Metrics for Major Rosin Derivatives

Compound Research Publications Patent Applications Industrial Applications Regulatory Status
This compound High Extensive Multiple industries Restricted (fragrances)
Abietic Acid Moderate Limited Specialty applications Generally recognized
Rosin Esters High Extensive Wide industrial use Generally recognized
Methyl Rosinate Moderate Moderate Coating applications Generally recognized

Current Research Landscape

Global Distribution of this compound Research

Contemporary this compound research exhibits global distribution with particular concentrations in regions with strong chemical and materials industries. European research institutions demonstrate significant activity in dermatological and regulatory science investigations, driven by stringent European Union cosmetic and chemical regulations.

North American research efforts focus primarily on industrial applications and alternative synthesis methodologies, reflecting the region's strong chemical manufacturing base and innovation culture. Asian research contributions emphasize applications development and manufacturing process optimization, consistent with the region's role in global chemical production.

Research collaboration patterns reveal extensive international cooperation, particularly in standardization efforts and regulatory science investigations. Multi-institutional studies involving European, North American, and Asian researchers have contributed significantly to understanding this compound's environmental fate and biological effects.

Institutional Research Focus Areas

Academic research institutions demonstrate diverse focus areas reflecting their particular strengths and research missions. Universities with strong chemistry departments typically concentrate on fundamental chemical research including synthesis optimization, structural characterization, and reactivity studies. Materials science programs emphasize applications research, particularly in polymer science and advanced materials development.

Medical and dermatological research institutions focus on safety assessment, allergenicity evaluation, and biomedical applications research. These studies often involve clinical investigation components and contribute significantly to regulatory science databases.

Industrial research laboratories maintain broad research programs encompassing both fundamental and applied investigations. Corporate research efforts typically emphasize product development, process optimization, and competitive intelligence activities.

Funding Patterns and Research Investment Trends

Research funding patterns reflect the compound's commercial significance and regulatory considerations. Industrial funding dominates this compound research, with major chemical companies investing substantially in applications development and process improvement research.

Government funding agencies support research primarily in areas related to safety assessment, environmental impact evaluation, and regulatory science. Academic research grants frequently focus on fundamental chemical and biological investigations with potential for broader scientific impact.

Recent funding trends indicate increased investment in sustainable chemistry approaches, including bio-based synthesis methods and environmental impact minimization strategies. Research investment in alternative applications, particularly in biomedical and advanced materials sectors, has grown substantially in recent years.

Theoretical Frameworks in this compound Research

Conceptual Models of Functionality

Theoretical understanding of this compound functionality relies on several established conceptual frameworks. The primary alcohol functionality provides the foundation for understanding chemical reactivity patterns, with theoretical models predicting oxidation, reduction, and substitution reaction pathways. These models successfully predict the formation of aldehydes, carboxylic acids, esters, and ethers under appropriate reaction conditions.

Polymer science theory explains this compound's effectiveness as a plasticizer and tackifier through molecular interaction models. The compound's high molecular weight and primary alcohol structure enable hydrogen bonding interactions with polymer matrices, resulting in enhanced flexibility and adhesive properties. Theoretical models successfully predict compatibility with various resin systems and film-forming agents.

Dermatological sensitization theory provides frameworks for understanding this compound's allergenic potential. Hapten-protein conjugation models explain how the compound may interact with skin proteins to generate immune responses, supporting observed clinical sensitization patterns.

Integration with Broader Chemical and Biological Theories

This compound research integrates with several broader theoretical frameworks spanning chemistry and biology. Green chemistry principles increasingly influence research directions, with emphasis on developing more sustainable synthesis pathways and reducing environmental impact. Life cycle assessment theories guide evaluation of environmental implications throughout the compound's production, use, and disposal phases.

Structure-activity relationship theories connect molecular structure to biological and physical properties, enabling prediction of compound behavior and supporting the development of improved derivatives. These theoretical frameworks guide the design of compounds with enhanced performance characteristics while minimizing undesired effects such as sensitization potential.

Systems chemistry approaches provide frameworks for understanding this compound's behavior in complex formulations containing multiple components. These theories enable prediction of interactions with other formulation ingredients and support the development of optimized product formulations.

Table 2: Theoretical Framework Applications in this compound Research

Theoretical Framework Application Area Research Outcomes Future Directions
Polymer Science Theory Plasticizer mechanisms Enhanced understanding of compatibility Advanced polymer systems
Sensitization Theory Dermatological safety Risk assessment protocols Alternative compound design
Green Chemistry Sustainable synthesis Reduced environmental impact Bio-based production methods
Structure-Activity Relationships Property prediction Improved derivatives Computational design approaches

Properties

IUPAC Name

[(1S,4aR,4bS,7S,8aR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3/t15-,16+,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAYQFWFCOOCIC-GNVSMLMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333-89-7
Record name Hydroabietyl alcohols
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroabietylalcohol is derived from rosin acids that have been hydrogenated to reduce unsaturation. The hydrogenation process involves treating rosin acids with hydrogen gas in the presence of a catalyst, typically palladium or nickel, under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating gum rosin, which is a natural resin obtained from pine trees. The hydrogenation process is carried out in large reactors where the rosin is dissolved in a suitable solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The resulting product is then purified and concentrated to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Hydroabietylalcohol undergoes various chemical reactions typical of primary alcohols. These include:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Esters, ethers.

Scientific Research Applications

Hydroabietylalcohol has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer and tackifier in the production of polymers and resins.

    Biology: Employed in the formulation of adhesives and coatings for biological samples.

    Medicine: Utilized in the development of drug delivery systems and medical adhesives.

    Industry: Applied in the manufacture of inks, lacquers, and sealants.

Mechanism of Action

Hydroabietylalcohol exerts its effects primarily through its chemical properties as a primary alcohol. It interacts with various molecular targets, including resins and polymers, to enhance their adhesive and plasticizing properties. The hydrogenation process reduces unsaturation, making this compound more stable and less reactive, which is beneficial for its use in industrial applications .

Comparison with Similar Compounds

Structural Comparison with Similar Alcohols

Benzyl Alcohol (C₆H₅CH₂OH)

  • Structure : Aromatic ring with a hydroxymethyl group.
  • Key Differences : Benzyl alcohol’s planar aromatic structure contrasts sharply with hydroabietylalcohol’s bulky, hydrogenated diterpene skeleton. The absence of aromaticity in this compound reduces reactivity toward electrophilic substitution .

3-Hydroxybenzyl Alcohol (HOC₆H₄CH₂OH)

  • Structure : Benzene ring with hydroxyl (-OH) at position 3 and a hydroxymethyl (-CH₂OH) group.
  • Key Differences: The presence of two hydroxyl groups in 3-hydroxybenzyl alcohol enhances its polarity and solubility in water (logP: ~0.5), whereas this compound’s hydrophobicity (logP: ~6.8) favors non-polar solvents .

Sinapyl Alcohol (C₁₁H₁₄O₄)

  • Structure: Methoxylated lignin-derived alcohol with a propanol side chain.
  • Key Differences : Sinapyl alcohol’s role in plant lignin biosynthesis contrasts with this compound’s synthetic origin. The methoxy groups in sinapyl alcohol increase its oxidative stability but reduce thermal resistance compared to this compound .

Physical and Chemical Properties

Property This compound 3-Hydroxybenzyl Alcohol Benzyl Alcohol
Molecular Weight (g/mol) 292.5 124.14 108.14
Melting Point (°C) Not reported 69–72 -15
Boiling Point (°C) >300 (estimated) 250 (decomposes) 205
Solubility in Water Insoluble Partially soluble Slightly soluble
logP ~6.8 ~0.5 ~1.1

Notes:

  • This compound’s high molecular weight and hydrophobicity limit its water solubility, favoring applications in polymers and coatings .
  • 3-Hydroxybenzyl alcohol’s dual hydroxyl groups enable hydrogen bonding, enhancing its antioxidant activity in biomedical research .

Research Directions and Gaps

  • This compound : Focus on eco-friendly synthesis methods and biodegradability studies to align with green chemistry trends .
  • 3-Hydroxybenzyl Alcohol : Ongoing research into its role in neurodegenerative disease mitigation via antioxidant pathways .
  • Benzyl Alcohol : Exploration of alternatives in cosmetics to address allergenicity concerns .

Biological Activity

Hydroabietylalcohol, a compound derived from the resin of coniferous trees, particularly from the genus Abies, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, antioxidant effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as a bicyclic monoterpene alcohol. Its chemical formula is C15_{15}H24_{24}O, featuring a hydroxyl group that contributes to its reactivity and biological activity. The compound is known for its ability to interact with various biological systems, making it a subject of interest in pharmacological research.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5%1.0%
Escherichia coli1.0%2.0%
Candida albicans0.25%0.5%

The above table summarizes findings from various studies that demonstrate the effectiveness of this compound against common pathogens. Notably, it shows lower MIC values against Candida albicans, indicating strong antifungal activity.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to various diseases.

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated that this compound exhibited significant scavenging activity with an IC50_{50} value of 45 µg/mL, comparable to standard antioxidants like ascorbic acid.

The mechanisms through which this compound exerts its biological effects include:

  • Disruption of Cell Membranes : this compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens, thereby hindering their growth.
  • Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, reducing oxidative damage in cells.

Therapeutic Applications

Given its biological activities, this compound has potential applications in various fields:

  • Pharmaceuticals : As an antimicrobial agent in formulations for treating infections.
  • Cosmetics : Due to its antioxidant properties, it can be incorporated into skincare products to protect against oxidative stress.
  • Food Preservation : Its ability to inhibit microbial growth makes it a candidate for natural preservatives in food products.

Q & A

Q. How can researchers design reproducible synthesis protocols for hydroabietylalcohol, and what analytical techniques validate its purity and structural integrity?

  • Methodological Answer : Synthesis protocols should detail reaction conditions (temperature, solvent ratios, catalysts), stoichiometry, and purification steps (e.g., column chromatography or recrystallization). Characterization requires a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, document batch-specific variables (e.g., solvent lot numbers, humidity) in supplementary materials .
  • Example Data Table :
ParameterMethodExpected RangeReference
PurityHPLC≥98%
Melting PointDSC85–90°C

Q. What are the best practices for analyzing this compound’s physicochemical properties (e.g., solubility, stability) under varying experimental conditions?

  • Methodological Answer : Use controlled environmental chambers to test stability under temperature/humidity gradients (e.g., 25°C/60% RH vs. 40°C/75% RH). Solubility profiles should be generated in solvents of varying polarity (water, ethanol, DMSO) using UV-Vis spectroscopy or gravimetric analysis . Include statistical replicates (n ≥ 3) and report confidence intervals .

Advanced Research Questions

Q. How can conflicting data on this compound’s solubility in polar solvents be resolved, and what methodologies ensure robust interpretation?

  • Methodological Answer : Contradictions often arise from unrecorded variables (e.g., trace impurities, pH shifts). Employ triangulation : cross-validate results via dynamic light scattering (DLS) for particle size analysis and Karl Fischer titration for water content. Publish raw datasets (e.g., solvent batch details, equilibration times) in supplementary materials to enable meta-analysis .

Q. What computational strategies are effective for modeling this compound’s interaction with biomacromolecules, and how do they align with experimental findings?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (using software like GROMACS) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. Focus on docking energy calculations (ΔG) and hydrogen-bonding patterns. Discrepancies between in silico and experimental data may indicate oversimplified force fields; refine models using hybrid QM/MM approaches .

Q. How should researchers design studies to investigate this compound’s role in multi-component systems (e.g., polymer blends or drug-delivery matrices)?

  • Methodological Answer : Adopt a fractional factorial design to isolate variables (e.g., concentration ratios, crosslinker presence). Use synchrotron-based X-ray scattering for nanoscale structural analysis and rheometry for viscoelastic profiling. Include negative controls (e.g., systems without this compound) and validate with principal component analysis (PCA) to identify dominant interaction mechanisms .

Methodological Frameworks for Data Contradiction Analysis

Q. What statistical approaches are recommended for reconciling inconsistent results in this compound’s catalytic activity studies?

  • Methodological Answer : Apply Bayesian hierarchical modeling to account for between-study heterogeneity. Incorporate covariates such as catalyst loading or reaction time. Use sensitivity analysis to identify outlier datasets and Mantel tests to assess spatial/temporal biases. Publish code and raw spectra in repositories like Zenodo .

Guidelines for Reporting and Reproducibility

  • Data Transparency : Deposit synthetic protocols in platforms like Protocols.io and link them to publications .
  • Ethical Considerations : Disclose funding sources and potential conflicts of interest in acknowledgments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroabietylalcohol
Reactant of Route 2
Hydroabietylalcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.